4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

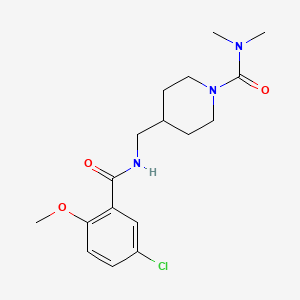

This compound features a piperidine ring substituted with an N,N-dimethylcarboxamide group at the 1-position and a 5-chloro-2-methoxybenzamido moiety linked via a methylene group at the 4-position. Its molecular formula is C₁₉H₂₅ClN₄O₃ (approximate molecular weight: ~408.9 g/mol based on structural analogs) .

Properties

IUPAC Name |

4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-20(2)17(23)21-8-6-12(7-9-21)11-19-16(22)14-10-13(18)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSYVBKBVKTJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Piperidine Carboxamide Derivatives

2.2. Sulfonamide and Sulfonylurea Analogs

2.3. Heterocyclic and Extended Linker Analogs

Key Findings and Trends

- Synthetic Accessibility : Piperidine carboxamides are typically synthesized via isocyanate coupling (yields 85–90%) , while sulfonamide derivatives require sulfonyl chloride intermediates .

- Bioactivity : The NH-CO group in 5-chloro-2-methoxybenzamido derivatives correlates with enhanced activity in sulfonamide-pyridine hybrids .

- Toxicity : Sulfonamide analogs (e.g., 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzene sulfonamide) exhibit moderate skin/eye irritation , whereas carboxamides may offer better safety profiles.

- Structural Optimization :

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane, DMF) and catalysts (e.g., palladium on carbon) to enhance reaction efficiency. For example, stepwise coupling of the chloro-methoxyphenyl moiety to the piperidine core requires precise temperature control (e.g., 0–5°C for acylation steps) and purification via techniques like column chromatography or HPLC . Yield improvements (e.g., 70–85%) are achievable by adjusting stoichiometry and reaction time.

Q. How can the molecular structure of this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperidine ring conformation. Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₂₂ClN₃O₃: 387.14 g/mol). High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%) and resolves synthetic impurities .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding site competition) or receptor-binding studies (e.g., GPCR targets like dopamine D3 receptors) due to structural similarities to piperazine derivatives with known bioactivity. Use cell viability assays (MTT) at concentrations ≤10 µM to assess cytotoxicity .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature impact regioselectivity during functional group modifications (e.g., sulfonamide vs. carboxamide formation)?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor sulfonamide formation at the piperidine nitrogen, while non-polar solvents (e.g., toluene) may stabilize carboxamide intermediates. Kinetic studies at varying temperatures (25–80°C) reveal activation energies for competing pathways, with optimal selectivity achieved at 50°C in DMF .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding kinetics). Cross-correlate with computational docking to identify binding pose artifacts .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of derivatives for target engagement?

- Methodological Answer : Systematic substitution at the piperidine N-methyl group (e.g., replacing dimethyl with cyclopropyl) and the benzamido chlorine (e.g., fluorine or bromine analogs) can modulate lipophilicity (logP) and target affinity. Use Free-Wilson analysis or 3D-QSAR models to quantify contributions of substituents to activity .

Q. How can advanced analytical techniques (e.g., cryo-EM or X-ray crystallography) resolve the compound’s binding mode with biological targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., carbonic anhydrase isoforms) requires saturating compound concentrations (≥1 mM) in buffered conditions (pH 7.4). Cryo-EM is suitable for membrane-bound targets (e.g., GPCRs), with resolution <3 Å achievable via grid optimization and particle picking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.